Product packaging for Dimethyl sulfone-d6(Cat. No.:CAS No. 22230-82-6)

Dimethyl sulfone-d6

Cat. No.: B031282
CAS No.: 22230-82-6
M. Wt: 100.17 g/mol
InChI Key: HHVIBTZHLRERCL-WFGJKAKNSA-N
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Description

Dimethyl sulfone-d6 (Methylsulfonylmethane-d6) is a stable, isotopically labeled analog of dimethyl sulfone (MSM) where all six hydrogen atoms are replaced by deuterium, resulting in a isotopic purity typically exceeding 99%. This high level of deuteration makes it an indispensable internal standard for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring superior accuracy and reproducibility by correcting for variations in sample preparation and ionization efficiency. Beyond its analytical utility, this compound serves as a critical tracer in metabolic pathway studies and pharmacokinetic investigations, allowing researchers to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of MSM and related sulfur-containing compounds without interference from endogenous metabolites. Its application extends to Nuclear Magnetic Resonance (NMR) spectroscopy as a non-interfering chemical shift reference or as a probe for studying molecular dynamics in various solvents. As a fundamental research tool, this compound is vital for advancing studies in metabolomics, nutritional science, and the investigation of the biochemical roles of organosulfur molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O2S B031282 Dimethyl sulfone-d6 CAS No. 22230-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuterio(trideuteriomethylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVIBTZHLRERCL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Enrichment of Dimethyl Sulfone D6

Diverse Synthetic Routes for Deuterated Dimethyl Sulfone

Multiple synthetic pathways have been developed for deuterated dimethyl sulfone, focusing on either the direct oxidation of dimethyl sulfoxide-d6 or the incorporation of deuterium (B1214612) through exchange reactions.

The oxidation of dimethyl sulfoxide-d6 (DMSO-d6) represents a fundamental method for the preparation of dimethyl sulfone-d6. This transformation involves the change of the sulfur atom's oxidation state from +4 in the sulfoxide (B87167) to +6 in the sulfone.

Various chemical oxidizing agents can be employed for the conversion of dimethyl sulfoxide to dimethyl sulfone. Concentrated nitric acid is a known oxidant, with reactions potentially occurring at elevated temperatures, such as 140-145°C. google.comgoogle.com Hydrogen peroxide is another commonly used oxidizing agent for this conversion in laboratory settings. google.comitwreagents.com

Ozone gas has also been investigated as an oxidizing agent, particularly when used in conjunction with titanium-containing catalysts, which can enhance selectivity for dimethyl sulfone. For example, a reaction conducted at 80°C and 0.2 MPa, utilizing ozone (5% by volume) with methanol (B129727) as a solvent in a 1:2:10 molar ratio of dimethyl sulfoxide:ozone:methanol, achieved a 93% conversion of dimethyl sulfoxide and a 97% selectivity for dimethyl sulfone over 2 hours. google.com Another instance involved ozone (15% by volume) and acetone (B3395972) as a solvent in a 1:1:1 molar ratio at 60°C and 0.5 MPa, resulting in 74% conversion and 99% selectivity within 2 hours. google.com Furthermore, a mixture of nitric acid and sodium hypochlorite (B82951) (HNO₃/NaOCl) has been reported for the efficient oxidation of dimethyl sulfoxide to dimethyl sulfone. rsc.org

The efficiency and selectivity of the oxidative pathways are significantly influenced by the optimization of various reaction parameters. For ozone-based oxidation, factors such as temperature, pressure, and the molar ratios of reactants and solvents play crucial roles. google.com For instance, an ozone oxidation reaction at 20°C and 1.5 MPa, employing acetic acid as a solvent in a 1:1:5 molar ratio of dimethyl sulfoxide:ozone:acetic acid for 5 hours, resulted in a 53% conversion of dimethyl sulfoxide and a 97% selectivity for dimethyl sulfone. google.com

Table 1: Representative Oxidation Conditions for Dimethyl Sulfone Synthesis from Dimethyl Sulfoxide

Oxidizing AgentTemperature (°C)Pressure (MPa)SolventMolar Ratio (DMSO:Oxidant:Solvent)Time (h)DMSO Conversion (%)DMS Selectivity (%)Source
Nitric Acid140-145N/AN/AN/AN/AN/AN/A google.comgoogle.com
Ozone (5% vol in O₂)800.2Methanol1:2:1029397 google.com
Ozone (15% vol in O₂)600.5Acetone1:1:127499 google.com
Ozone (30% vol in Air)201.5Acetic Acid1:1:555397 google.com
HNO₃/NaOCl MixtureN/AN/AN/AN/AN/AN/AN/A rsc.org

Deuterium exchange with heavy water (D₂O) offers an alternative and effective route for the isotopic enrichment of dimethyl sulfone or its precursors. wikipedia.org

The synthesis of deuterated dimethyl sulfoxide (DMSO-d6), a common precursor to this compound, can be achieved by heating dimethyl sulfoxide in heavy water (D₂O) in the presence of a basic catalyst, such as calcium oxide (CaO) or potassium carbonate (K₂CO₃). google.comwikipedia.org This process is equilibrium-driven, necessitating multiple cycles of removing the formed HDO (semi-heavy water) and adding fresh D₂O to shift the equilibrium towards a high degree of isotopic purity, potentially exceeding 99% deuterium content. google.comwikipedia.org

For example, boiling 156 grams of dimethyl sulfoxide with 240 grams of 99.9% D₂O and 5 grams of calcium oxide under reflux for approximately 15 hours can lead to a deuterium content of about 66%. google.com Repeating this procedure with fresh D₂O and additional catalyst can achieve over 99% deuterium content after several exchange stages. google.com The mechanism often involves base-mediated deprotonation of the methyl groups, forming a carbanion intermediate that subsequently incorporates deuterium from D₂O. wikipedia.org

Beyond basic catalysts, transition metal catalysts, including platinum on carbon (Pt/C) and palladium on carbon (Pd/C), have been utilized for hydrogen-deuterium (H/D) exchange reactions with D₂O as the deuterium source, particularly for various organic compounds. mdpi.comresearchgate.net Ruthenium catalysts have also demonstrated utility in selective deuteration at alpha carbon atoms of amines using D₂O. mdpi.com

Table 2: Deuterium Exchange Conditions for Deuterated Dimethyl Sulfoxide (Precursor to this compound)

PrecursorDeuterium SourceCatalystTemperature (°C)Time (h)Deuteration (%)NotesSource
Dimethyl SulfoxideD₂O (99.9%)Calcium OxideReflux (approx. 100)15 (per cycle)~66% (after 1 cycle), >99% (after 5 cycles)Iterative removal of HDO and addition of fresh D₂O required. google.com
Dimethyl SulfoxideD₂OAlkali Catalyst90-95 (reaction), 130-150 (water separation)1-3 (reaction), 2-5 cycles>99.8% (purified)Followed by vacuum distillation and recrystallization. google.com

The industrial-scale production of deuterated compounds, including this compound, presents several challenges, notably concerning production capacity and cost-effectiveness. tn-sanso.co.jpneulandlabs.comresolvemass.ca Traditional batch-type methods for H/D exchange reactions, often conducted under high temperature and pressure, face limitations in scalability due to the constraints of reaction vessel size, less efficient heating and cooling, and complex purification processes involving filtration and extraction. tn-sanso.co.jp

Advanced Analytical Applications of Dimethyl Sulfone D6 in Chemical Sciences

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation and identification of chemical species, providing insights into the types, numbers, and connectivity of atoms within molecules iosrjournals.org. Dimethyl sulfone-d6 plays a crucial role in this field, primarily as a deuterated solvent.

This compound as a Deuterated Solvent in NMR Spectroscopy

This compound (C₂D₆O₂S) is a fully deuterated variant of dimethyl sulfone, characterized by a molecular weight of 100.17 g/mol . Its primary utility in NMR spectroscopy stems from the replacement of hydrogen atoms with deuterium (B1214612). This isotopic substitution is fundamental because deuterium nuclei (²H or D) are NMR-active but have different resonant frequencies and spin properties compared to protium (B1232500) (¹H), making them effectively "invisible" in ¹H NMR spectra fiveable.me. This allows the signals from the analyte to be observed without interference from the solvent fiveable.me. This compound is preferred for high-resolution NMR studies due to its inertness and minimal signal interference .

Role in Enhancing Spectral Data Clarity

The most significant advantage of using this compound as a solvent in ¹H NMR spectroscopy is its ability to enhance spectral data clarity. The presence of deuterium in the solvent significantly reduces proton-derived background noise, which would otherwise obscure or overlap with the signals from the sample being analyzed . This reduction in background noise allows for clearer and more precise identification of chemical shifts and coupling constants of the analyte, which are critical for accurate structural determination .

Applications in Structural Elucidation of Complex Organic Molecules

This compound facilitates the precise structural analysis of organic molecules . By providing a clean spectral background free from solvent proton signals, it enables chemists to unambiguously assign resonances and deduce the structures of complex organic compounds. While specific detailed case studies focusing solely on complex organic molecules elucidated using this compound as the primary solvent are not extensively documented in the provided search results, its general capability in precise structural analysis is well-established within the broader context of deuterated solvents in NMR .

High-Resolution NMR Studies

The inertness and minimal signal interference offered by this compound make it a preferred choice for high-resolution NMR studies . High-resolution NMR aims to resolve fine details in spectra, such as small coupling constants and subtle chemical shift differences, which are essential for distinguishing between similar molecular environments or stereoisomers. The absence of strong solvent signals ensures that these delicate features of the analyte's spectrum are not masked, thereby maximizing the information obtainable from the experiment .

Temperature-Dependent NMR Investigations

This compound has been utilized in temperature-dependent NMR investigations to study molecular dynamics in the solid state. For instance, deuteron (B1233211) selective inversion experiments were conducted on polycrystalline this compound across a temperature range of 288 to 333 K nih.gov. These studies involved fitting selective inversion-recovery curves to two-site jump equations to determine motional rates nih.gov. Temperature-dependent jump rates, derived from both selective inversion and deuteron quadrupole echo lineshapes, provided valuable kinetic and thermodynamic parameters. A notable research finding from such studies on this compound reported an activation energy (Ea) of 86.5 ± 1.4 kJ mol⁻¹ and a frequency factor (ln(A)) of 39.2 ± 0.5 nih.gov. These values were observed to differ significantly from those obtained in earlier ¹³C lineshape studies nih.gov.

Table 1: Research Findings from Temperature-Dependent NMR of Polycrystalline this compound

ParameterValueMethodTemperature Range (K)Citation
Activation Energy (Ea)86.5 ± 1.4 kJ mol⁻¹Selective inversion & Deuteron quadrupole echo lineshapes288 - 333 nih.gov
Frequency Factor (ln(A))39.2 ± 0.5Selective inversion & Deuteron quadrupole echo lineshapes288 - 333 nih.gov
Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY)

While 2D NMR techniques, such as Correlation Spectroscopy (COSY), are indispensable tools for comprehensive structural elucidation by revealing scalar couplings between protons, specific applications of this compound as the solvent in these advanced 2D NMR experiments are not explicitly detailed in the provided search results. The utility of deuterated solvents in general for 2D NMR is well-established, allowing for the observation of correlations without solvent interference iosrjournals.orgcalpaclab.comsigmaaldrich.comsigmaaldrich.com. However, examples of COSY experiments using this compound as the solvent are not directly provided, with references to COSY applications typically pointing to dimethyl sulfoxide-d6 iosrjournals.orgcalpaclab.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov.

Optimization of Spectrometer Performance for Quantitative Analysis

Mass Spectrometry (MS) Applications

Structural Confirmation of Degradation Products

This compound (CD₃)₂SO₂ is extensively utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for structural elucidation in organic chemistry . Its deuterated nature is paramount in this application, as it eliminates proton-derived background noise, thereby enhancing the clarity of spectral data and allowing for the accurate identification of chemical shifts and coupling constants of the analyte . This capability is particularly vital when confirming the structures of degradation products, which often exist in complex mixtures or in small quantities.

In pharmaceutical research, where the characterization of impurities and degradation pathways is critical for drug stability and safety, this compound serves as a preferred NMR solvent mdpi.com. Many pharmaceutical molecules exhibit poor water solubility, making deuterated solvents like this compound essential for preparing samples for high-resolution NMR studies mdpi.com. For instance, it has been employed in 1D and 2D NMR spectroscopic studies to confirm the structures of novel degradants of active pharmaceutical ingredients, such as Itraconazole and Luliconazole Z-isomer rasayanjournal.co.inrasayanjournal.co.in. In these studies, the 1H and 13C NMR spectra are typically referenced to internal standards like tetramethylsilane (B1202638) (TMS) and the residual solvent peak of this compound, respectively, ensuring precise chemical shift assignments rasayanjournal.co.inrasayanjournal.co.in.

The use of this compound as a solvent facilitates the investigation of molecular interactions and conformational properties, which are crucial for understanding the stability and behavior of degradation products sigmaaldrich.com. Its high isotopic purity ensures that the observed NMR signals originate solely from the analyte, providing unambiguous structural information.

Table 1: Representative NMR Chemical Shifts of this compound Residual Peaks

Spectroscopic TechniqueResidual Proton Chemical Shift (δ, ppm)Residual Carbon Chemical Shift (δ, ppm)
¹H NMR2.50 washington.edu-
¹³C NMR-39.51 washington.edu

Other Advanced Spectroscopic Techniques

Infrared Diode Laser Absorption Spectroscopy for Radical Species Detection

While primarily known for its role in NMR spectroscopy, the chemical properties of this compound also lend relevance to its potential in other advanced spectroscopic techniques, particularly in the study of radical species. This compound is known to decompose at temperatures above 200°C, yielding sulfur dioxide (SO₂) and methyl-d3 radicals (CD₃ radicals) . This characteristic makes it a potential precursor for generating deuterated radical species for spectroscopic investigation.

Infrared Diode Laser Absorption Spectroscopy (IDLAS) is a highly sensitive analytical technique used for the non-contact measurement of gas-phase species, including highly reactive and short-lived radical species mdpi.comtechnologynetworks.comonera.fr. The technique operates by measuring the absorption intensity of a precisely tuned laser beam passing through a sample, allowing for the determination of species concentrations, temperatures, and velocities onera.fr.

Although direct studies explicitly detailing the use of this compound in IDLAS for radical detection were not found, the analogous compound, dimethyl sulfoxide-d6 (DMSO-d6), has been extensively studied in this context. DMSO-d6 undergoes photodissociation upon irradiation with specific wavelengths (e.g., 193 nm and 222 nm), generating CD₃ radical photoproducts sigmaaldrich.comsigmaaldrich.comscientificlabs.comchemicalbook.com. The quantum yields of these CD₃ radicals have been successfully evaluated using infrared diode laser absorption spectroscopy, demonstrating the technique's efficacy in detecting deuterated methyl radicals sigmaaldrich.comsigmaaldrich.comscientificlabs.comchemicalbook.comdatainsightsmarket.com. Given that this compound also decomposes to produce CD₃ radicals , similar IDLAS methodologies could theoretically be applied to study the formation and dynamics of these radicals derived from this compound, offering insights into its decomposition pathways and the behavior of deuterated radical species.

Table 2: Key Properties of this compound

PropertyValueSource
CAS Number22230-82-6 sigmaaldrich.com
Linear Formula(CD₃)₂SO₂ sigmaaldrich.com
Molecular Weight100.17 g/mol sigmaaldrich.com
Isotopic Purity99 atom % D sigmaaldrich.com
FormSolid sigmaaldrich.com
Melting Point107-109 °C sigmaaldrich.com
Boiling Point238 °C sigmaaldrich.com
DecompositionAbove 200°C, yielding SO₂ and CD₃ radicals

Mechanistic Investigations Employing Dimethyl Sulfone D6

Kinetic Isotope Effect (KIE) Studiesbenchchem.comunam.mx

The kinetic isotope effect (KIE) is defined as the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org In the case of dimethyl sulfone-d6, the focus is on the primary KIE, which arises when the bond to the isotopically labeled atom is broken or formed during the slowest, rate-determining step of the reaction. researchgate.net The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to cleave it. wikipedia.org Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, resulting in a KIE value (kH/kD) greater than 1. This phenomenon provides direct evidence of C-H/C-D bond scission in the rate-limiting phase of a reaction. osti.gov

The application of this compound in KIE studies allows for the detailed mapping of reaction pathways. By measuring the rate difference between the deuterated and non-deuterated sulfone, chemists can identify or rule out potential mechanisms. A significant KIE suggests that C-D bond cleavage is integral to the rate-determining step. For instance, in the thermal decomposition of dimethyl sulfone, the observation of a deuterium (B1214612) kinetic isotope effect indicates that the cleavage of the carbon-deuterium bond is a key event in the slowest step of the reaction pathway. Similarly, enzymatic oxidation processes can be studied using this compound to determine if the abstraction of a hydrogen/deuterium atom is the rate-limiting event in the catalytic cycle.

Table 1: Application of KIE in Mechanistic Elucidation

Reaction Type Observation Mechanistic Implication Source(s)
Thermal Decomposition A deuterium kinetic isotope effect (KIE) is observed. C-D bond cleavage is involved in the rate-determining step of the decomposition pathway.
Reaction with Singlet Oxygen KIE is observed during bond cleavage events. Helps to trace and understand the complex pathways of sulfone formation in oxidation reactions.

The magnitude of the deuterium KIE provides valuable information about the transition state of a bond-cleavage reaction. A large KIE value typically points to a symmetric transition state where the hydrogen/deuterium atom is equally bonded to the donor and acceptor atoms. In studies involving this compound, the KIE associated with bond cleavage events confirms the direct involvement of the methyl groups in the reaction mechanism. For example, investigations into sulfone formation pathways using tracers like this compound have revealed deuterium kinetic isotope effects specifically during bond cleavage, helping to build a more accurate picture of the transition state.

Elucidation of Reaction Pathways and Rate-Determining Steps

Elucidation of Reaction Mechanisms in Organic Transformationsbenchchem.com

Beyond KIE studies, this compound is a valuable mechanistic probe in various organic transformations. Its isotopic purity and distinct spectroscopic signature allow it to be used as a tracer in complex reaction mixtures. Researchers have utilized this compound to follow the fate of the sulfonyl group and its attached deuterated methyl groups through multi-step syntheses, providing unambiguous evidence for proposed mechanistic pathways.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. The mechanism of these oxidations can be investigated using deuterated starting materials. While this compound itself is the final product of full oxidation, its precursor, dimethyl sulfoxide-d6 (DMSO-d6), is frequently used to study these pathways. The oxidation of DMSO-d6 with agents such as hydrogen peroxide or nitric acid to yield this compound proceeds via a two-electron oxidation mechanism, elevating the sulfur atom's oxidation state from +4 to +6. Using the deuterated compound allows for easier tracking of the material through the process and helps in elucidating complex reaction pathways, such as those involving singlet oxygen, by monitoring the isotopic substitution.

Table 2: Mechanistic Study of Sulfone Formation via Oxidation

Reactant Oxidizing Agent Product Mechanistic Insight Source(s)
Dimethyl sulfoxide-d6 Hydrogen Peroxide (H₂O₂) or Nitric Acid (HNO₃) This compound The reaction follows a two-electron oxidation mechanism at the sulfur center.

This compound and its precursor, DMSO-d6, are instrumental in the study of radical reactions. The generation of deuterated methyl radicals (•CD₃) from these compounds provides a clean way to investigate the behavior and reactivity of these high-energy species.

The trideuteromethyl radical (•CD₃) can be generated from this compound or its derivatives through several methods. Thermal decomposition of this compound at temperatures above 200°C results in its breakdown into sulfur dioxide (SO₂) and two equivalents of •CD₃ radicals.

Another well-documented method involves the reaction of dimethyl sulfoxide-d6 with hydroxyl radicals (•OH). This process is central to a photo-Fenton-like system where •OH radicals are generated in situ. The hydroxyl radical adds to the DMSO-d6, which subsequently fragments to produce the •CD₃ radical and deuterated methanesulfinic acid. rsc.orgresearchgate.net Photoirradiation of DMSO-d6 is another effective method for producing CD₃ radicals. chemicalbook.com These generated radicals can then participate in various subsequent reactions, such as the C-H functionalization of heterocycles, allowing for the introduction of a trideuteromethyl group into target molecules. rsc.orgresearchgate.net

Table 3: Methods for Generating Trideuteromethyl (•CD₃) Radicals

Precursor Method Conditions Products Source(s)
This compound Thermal Decomposition Inert atmosphere, >200°C Sulfur dioxide (SO₂), •CD₃ radicals
Dimethyl sulfoxide-d6 Photo-Fenton-like Process gCN/MnO/MnO(OH) photocatalyst, visible light, H₂O, O₂ •CD₃ radicals, deuterated methanesulfinic acid rsc.org

Investigations of Radical Reactions

Role in the Synthesis of Labeled Heterocycles

This compound's precursor, dimethyl sulfoxide-d6 (DMSO-d6), plays a significant role as a deuterium source in the synthesis of labeled heterocycles. acs.orgacs.org In these reactions, DMSO-d6 can act as a reagent, providing a trideuteromethyl group for the formation of various heterocyclic structures. researchgate.netrsc.org This methodology offers a direct route to isotopically labeled compounds that are valuable in mechanistic studies and as internal standards in analytical chemistry.

For instance, in copper-catalyzed cyclization reactions for the synthesis of indolo-isoquinolines, deuterium from DMSO-d6 is incorporated at benzylic positions. This process occurs through intermediates that are stabilized by the deuterated solvent. The reaction pathway involves a base-promoted deuterioamination to form a carbanion, which then undergoes intramolecular cyclization to yield deuterated heterocycles with high isotopic purity (greater than 90%).

Similarly, DMSO-d6 has been utilized as a C1 source in the synthesis of quinazolin-4(3H)-ones. When used as a solvent in the reaction of isatoic anhydride (B1165640) and primary amines, it enables the incorporation of a deuterated methylene (B1212753) group (-CD) into the quinazolin-4(3H)-one skeleton, demonstrating its dual role as both a solvent and a reagent. researchgate.net

The following table summarizes the use of deuterated dimethyl sulfoxide (B87167) in the synthesis of labeled heterocycles:

Reaction TypeRole of Deuterated DMSOProductsReference
Radical TrideuteromethylationReagentLabeled heterocycles, Trideuteromethylated compounds researchgate.netrsc.org
Copper-Catalyzed CyclizationsDeuterium source and solventDeuterated indolo-isoquinolines
TMSOTf-promoted Multicomponent ReactionC1 source and solventDeuterated quinazolin-4(3H)-ones researchgate.net

Acylation Mechanisms and Pummerer-type Reactions

The Pummerer rearrangement, a classic reaction in organic chemistry, involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. wikipedia.org Mechanistic studies using deuterated compounds like dimethyl sulfoxide-d6 have provided significant insights into this and related reactions.

The Pummerer rearrangement has also been implicated in the formation of aminals from the reaction of aminopyridines with acid chlorides in the presence of DMSO. cdnsciencepub.com The proposed mechanism involves the formation of an N-methylenethiomethyl intermediate via a Pummerer-type rearrangement, which is then attacked by a base to form the aminal. cdnsciencepub.com

The following table summarizes the kinetic isotope effects observed in Pummerer-type reactions involving deuterated dimethyl sulfoxide:

ReactantActivating AgentKIE (kH/kD)Temperature (°C)ConclusionReference
tBu2C=C=OSelf-activated (with acid catalyst)1.26150C-H/C-D cleavage is not rate-determining. researchgate.net
(tBu2CHCO)2OSelf-activated1.24150Rate limited by initial O-acylation of DMSO. researchgate.net
tBu2CHCOClSelf-activated2.455C-H/C-D bond fission contributes to the overall rate. researchgate.net

Base-Promoted Deuteration Mechanisms

Dimethyl sulfoxide-d6 is a key reagent in base-promoted deuteration reactions, offering a cost-effective and efficient method for introducing deuterium into organic molecules. acs.orgacs.org These reactions are crucial for synthesizing labeled compounds used in mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. acs.org

A general strategy involves using a strong base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (B78521) (KOH), in DMSO-d6 to facilitate deuterium incorporation into a wide range of organic substrates. acs.orgacs.org This method is advantageous due to its metal- and ligand-free nature, and it provides a high level of deuterium incorporation. acs.org

The mechanism of base-promoted deuteration in DMSO-d6 involves a deuterium-hydrogen (H-D) exchange process. The strong base deprotonates the substrate, creating a carbanion. This carbanion is then quenched by the deuterated solvent, incorporating a deuterium atom.

Studies have shown that the presence of a base like KOH promotes the H-D exchange between DMSO-d6 and any residual water in the reaction mixture. acs.org This is significant as it can affect the isotopic purity of the final product. A comparative ¹H NMR study of DMSO and DMSO-d6 in the presence of KOH demonstrated that the H-D exchange is actively promoted by the base. acs.org

In the context of synthesizing deuterated molecules, this exchange process can be harnessed to achieve high levels of deuteration. For example, in the reaction of thiophenol with an alkyne in a superbasic medium of KOH/DMSO-d6, 100% deuterium incorporation at the styryl positions was achieved. acs.org

The following table provides examples of base-promoted deuteration using DMSO-d6:

SubstrateBaseDeuteration LevelProduct TypeReference
N-heterocycles and alkynesKOHHighDeuterated enamines acs.org
Thiophenol and alkyneKOH100% at styryl positionsDeuterated hydrothiolated product acs.org
PyridinesKOtBu>90% at distal positionsDeuterated pyridines rsc.org

Studies on Decomposition Mechanisms

The thermal stability and decomposition pathways of sulfoxides, including deuterated analogs, are critical for their safe handling and application in industrial processes.

The decomposition of dimethyl sulfoxide can be autocatalytic, meaning that the reaction products can catalyze further decomposition. nii.ac.jpresearchgate.net This can lead to a runaway reaction and poses a significant safety hazard. nii.ac.jp Studies on the autocatalytic decomposition of DMSO have identified that acidic species are formed during the process, which then act as catalysts. nii.ac.jpresearchgate.net

While specific studies on the autocatalytic decomposition of this compound are not extensively detailed in the provided context, the principles of autocatalysis observed for DMSO are relevant. The kinetic isotope effect would likely influence the rate of decomposition, with the deuterated compound decomposing more slowly. This is observed in the thermal decomposition of other deuterated compounds like TATB, where the deuterated version decomposes more slowly than its non-deuterated counterpart. osti.gov

The presence of acids significantly influences the decomposition pathways of sulfoxides. nii.ac.jpresearchgate.net The thermal decomposition of DMSO in an inert atmosphere leads to the formation of several organic and inorganic acids, including formic acid, acetic acid, methanesulfonic acid, and sulfuric acid. researchgate.net These acids, once formed, act as autocatalysts, shortening the induction period of the decomposition. nii.ac.jpresearchgate.net

The decomposition mechanism of DMSO under acidic conditions is known to be different from its thermal decomposition in the absence of acids. researchgate.net The activation energy of the decomposition reaction has been shown to decrease with an increasing acid strength (decreasing pKa), indicating that stronger acids lead to a greater thermal hazard. researchgate.net

The following table lists the acidic byproducts identified in the thermal decomposition of DMSO:

Acidic ByproductReference
Formic acid nii.ac.jpresearchgate.net
Acetic acid researchgate.net
Methanesulfonic acid researchgate.net
Sulfuric acid researchgate.net

Identification of Radical Intermediates in Decomposition

The investigation into the thermal decomposition of this compound (DMSO₂-d₆) has provided evidence for a mechanism involving the formation of radical intermediates. Mechanistic studies indicate that the primary decomposition pathway for DMSO₂-d₆, which occurs at temperatures exceeding 200°C, is through the homolytic cleavage of its carbon-sulfur bonds.

(CD₃)₂SO₂ → 2 •CD₃ + SO₂

The observation of a deuterium kinetic isotope effect (KIE) during this process further supports that the C-S bond cleavage is a critical step in the reaction mechanism.

While direct spectroscopic observation of radicals from the thermal decomposition of DMSO₂-d₆ is challenging, extensive research on the decomposition of its non-deuterated analog, dimethyl sulfoxide (DMSO), has consistently shown evidence of radical-mediated pathways. nii.ac.jp These studies provide a strong basis for understanding the subsequent reactions of the initially formed •CD₃ radicals.

Further insights into the identity of subsequent decomposition products come from tracer studies using deuterated starting materials. In experiments where deuterated dimethyl sulfoxide (DMSO-d6) was used as a sample diluent in headspace gas chromatography-mass spectrometry (HS-GC-MS) analysis, several deuterated decomposition products were identified. Although originating from DMSO-d6, the formation of these products is indicative of the types of species that would arise from the reactions of •CD₃ radicals. The presence of these compounds strongly implies the intermediacy of deuterated radical species. chemrxiv.org

The identified deuterated products suggest a cascade of radical reactions following the initial C-S bond scission. For instance, the formation of dimethyldisulfide-d6 is indicative of the combination of two deuterated methylthio radicals (•SCD₃), which themselves would be formed from the reaction of primary •CD₃ radicals with other sulfur-containing species.

Identified Deuterated ProductMolecular FormulaImplied Radical Precursor/Intermediate
Methanethiol-d3CD₃SH•CD₃
Dimethylsulfide-d6(CD₃)₂S•CD₃
Dimethyldisulfide-d6CD₃SSCD₃•SCD₃

Additionally, electron paramagnetic resonance (EPR) spectroscopy, a powerful technique for studying species with unpaired electrons, has been employed to characterize radicals in related systems. In one study, the photolytic decomposition of nitramines in a solution of DMSO-d6 led to the trapping of the generated •NO₂ radical by the solvent. This formed a stable spin-adduct radical with the structure CD₃-(SO₂)-(NO•)-CD₃, which was successfully characterized by EPR. nih.gov While not a product of thermal decomposition, this finding demonstrates the capability of the dimethyl sulfone structure to participate in and stabilize radical species. In other studies, gamma irradiation of non-deuterated dimethyl sulfone at low temperatures produced radical species whose structures were investigated by EPR spectroscopy, revealing temperature-dependent changes in their conformation and hyperfine splitting values. nih.gov These studies underscore the utility of EPR in identifying and characterizing the complex radical intermediates involved in the decomposition of sulfone compounds.

Isotopic Tracing and Metabolic Pathway Studies with Dimethyl Sulfone D6

Metabolic Pathway Elucidation

The study of how organisms metabolize sulfur-containing compounds is crucial for understanding various physiological and pathological processes. DMSO2-d6 has emerged as a key tracer in these investigations, providing insights into the intricate network of sulfur metabolism.

The metabolism of sulfur is a fundamental biological process. In some marine algae, dimethylsulfoniopropionate (DMSP) is a major secondary metabolite that serves as a precursor to dimethyl sulfide (B99878) (DMS), the most abundant biological sulfur compound emitted into the atmosphere. wikipedia.orgcopernicus.orgnih.gov DMS is then oxidized in the marine atmosphere to various compounds including dimethyl sulfoxide (B87167) (DMSO) and dimethyl sulfone (DMSO2). wikipedia.org

Within biological systems, the microbial catabolism of methionine can lead to the formation of methanethiol (B179389) (MT), which is further metabolized to DMS, DMSO, and ultimately DMSO2. escholarship.orgnih.gov This pathway highlights the integration of microbial and mammalian metabolism in producing endogenous DMSO2. escholarship.orgnih.gov Studies have shown that intestinal microbiota play a significant role in the production of DMSO2 from dietary precursors. escholarship.orgnih.gov

The use of isotopically labeled compounds like DMSO2-d6 allows for the precise tracking of these metabolic transformations. For instance, by introducing DMSO2-d6 into a biological system, researchers can follow the deuterated label as it is incorporated into various metabolites, thus mapping the flow of sulfur through different pathways.

Deuterium (B1214612) (2H)-labeled compounds are widely used as tracers in metabolic research because the deuterium label is stable and does not readily exchange with protons in aqueous environments. DMSO2-d6, being fully deuterated, is an excellent tracer for such studies.

In these studies, an organism or cell culture is exposed to DMSO2-d6, and the subsequent appearance of deuterated metabolites is monitored over time. This approach has been used to investigate the non-microbial formation of methane (B114726) in the human body. u-szeged.huresearchgate.net When isotopically labeled DMSO was administered, labeled methane was detected, indicating the conversion of the methyl groups of DMSO. u-szeged.huresearchgate.net These findings suggest a potential role for DMSO in cellular physiology and as a scavenger of reactive oxygen species. u-szeged.huresearchgate.net

Table 1: Key Properties of Dimethyl sulfone-d6 for Tracer Studies

PropertyDescriptionReference
Molecular Formula (CD₃)₂SO₂
Molecular Weight 100.17 g/mol
Isotopic Purity >99.9%
Key Structural Feature Sulfonyl group (SO₂)

This table summarizes the key properties of this compound that make it suitable for use in 2H-labeled tracer studies.

The metabolism of sulfur-containing compounds is particularly important in marine ecosystems. As mentioned earlier, DMS produced by phytoplankton is a significant source of atmospheric sulfur. wikipedia.orgcopernicus.org The subsequent oxidation of DMS to DMSO and DMSO2 plays a crucial role in the global sulfur cycle. wikipedia.org

Studies utilizing DMSO2-d6 can help to elucidate the specific pathways and organisms involved in the transformation of these sulfur compounds in aquatic environments. By tracing the fate of the deuterated label, researchers can gain a better understanding of how marine organisms utilize and process sulfur, which has implications for climate modeling and our understanding of biogeochemical cycles. copernicus.orgnih.gov

The use of deuterated compounds has gained significant attention in drug development due to its potential to influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com DMSO2-d6 serves as a valuable tool in these advanced studies.

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. acs.orgnih.gov The isotopic label in DMSO2-d6 allows for its differentiation from endogenous or non-labeled administered compounds, enabling precise measurement of its concentration in various biological samples over time. medchemexpress.com This helps in determining key pharmacokinetic parameters and understanding how the compound is processed by the body. acs.orgnih.gov

ADME studies are a critical component of drug development, providing insights into the disposition of a compound within an organism. researchgate.netkuleuven.beresearchgate.net The use of isotopically labeled compounds like DMSO2-d6 is instrumental in these studies. researchgate.net

By tracking the deuterated label, researchers can determine the extent of absorption from the site of administration, its distribution into various tissues, the metabolic transformations it undergoes, and the routes and rates of its excretion from the body. acs.orgresearchgate.net For example, studies have investigated the metabolism of compounds in vitro using cell lines like Huh7 hepatoma cells, where treatment with DMSO has been shown to enhance the expression and activity of drug-metabolizing enzymes. nih.gov

Table 2: Applications of this compound in Drug Metabolism Research

Research AreaApplication of this compoundReference
Pharmacokinetics Serves as an internal standard for quantifying drug and metabolite concentrations. medchemexpress.comacs.org
Metabolite Identification Aids in the identification and structural elucidation of metabolites by mass spectrometry. acs.org
ADME Studies Traces the absorption, distribution, metabolism, and excretion of the compound. researchgate.net

This table outlines the key applications of this compound in various stages of drug metabolism research.

Advanced Drug Metabolism Research

Elucidation of Drug Metabolite Structures and Complex Pathways

The use of deuterated compounds like this compound is a well-established strategy in drug metabolism studies. By replacing hydrogen with deuterium at specific molecular sites, researchers can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This approach is instrumental in identifying which parts of a drug molecule are most susceptible to metabolic breakdown.

In the context of drug development, understanding a drug's metabolic fate is crucial. For instance, the N-demethylation of a drug, a common metabolic pathway, can be attenuated by replacing the hydrogen atoms of the N-CH3 group with deuterium. nih.gov This substitution can lead to a slower rate of metabolism, potentially improving the drug's pharmacokinetic profile. nih.gov

Researchers utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to analyze the metabolites formed from deuterated parent compounds. dea.govunila.ac.id this compound, when used as a solvent or an internal standard in NMR, helps in obtaining clearer spectra for the structural elucidation of other molecules by minimizing background signals from protons. unila.ac.id In mass spectrometry, the distinct mass of the deuterated fragments allows for the precise identification of metabolites. dea.gov

For example, in the study of the anti-inflammatory drug aceclofenac, Dimethyl sulfoxide-d6 (a precursor to this compound) was used as a solvent for NMR analysis to confirm its structure and differentiate it from its primary metabolite, diclofenac. dea.gov The clear spectral data obtained was essential for assigning the proton and carbon signals accurately. dea.gov Similarly, in the structural determination of natural products like betulinic acid, DMSO-d6 is employed as the solvent for NMR, facilitating the detailed analysis of its complex structure. unila.ac.id

The following table summarizes the application of deuterated compounds in metabolic studies:

Table 1: Applications of Deuterated Compounds in Metabolic Research

Application Description Analytical Techniques Reference
Metabolic Pathway Elucidation Tracing the transformation of a parent compound into its various metabolites within a biological system. NMR, Mass Spectrometry nih.gov
Drug Metabolite Structure ID Determining the exact chemical structure of metabolites formed from a drug. NMR, Mass Spectrometry dea.govunila.ac.id
Kinetic Isotope Effect Studies Investigating the change in reaction rate due to isotopic substitution to identify metabolic sites. In vitro microsomal assays nih.gov

Non-Microbial Methane Formation in Mammalian Systems

Recent research has provided evidence for the non-microbial formation of methane (CH4) in the human body, with methylated sulfur compounds like dimethyl sulfoxide (a precursor to dimethyl sulfone) serving as potential carbon precursors. mdpi.comu-szeged.hu Isotopic labeling studies have been pivotal in demonstrating this endogenous production of methane. mdpi.comu-szeged.hu

In a key study, a volunteer was administered isotopically labeled (2H and 13C) dimethyl sulfoxide (DMSO). mdpi.comu-szeged.hu Subsequent monitoring of the stable isotope values of methane in the subject's breath and blood samples confirmed the conversion of the methyl groups from DMSO into isotopically labeled methane. mdpi.comu-szeged.hu This provided direct proof that methane can be formed in the human body without the involvement of microorganisms. mdpi.comu-szeged.hu

The proposed mechanism for this non-microbial methane formation involves a radical-driven process. mdpi.comu-szeged.hu Reactive oxygen species (ROS), which are naturally produced in the body, can react with methylated sulfur compounds like DMSO. mdpi.comu-szeged.hu This reaction can lead to the formation of methyl radicals (•CH3), which can then abstract a hydrogen atom to form methane. mdpi.com

The table below outlines the key findings from studies on non-microbial methane formation:

Table 2: Research Findings on Non-Microbial Methane Formation

Precursor Compound Isotopic Label Key Finding Proposed Mechanism Reference
Dimethyl sulfoxide (DMSO) 2H, 13C Demonstrated conversion of methyl groups to isotopically labeled methane in humans. Radical-driven process involving reactive oxygen species (ROS). mdpi.comu-szeged.hu
Methionine 2H, 13C Confirmed as another carbon precursor for non-microbial methane formation. Reaction with Fenton-type chemistry involving ROS. mdpi.comu-szeged.hu

Environmental Transport and Fate Studies

This compound is also a valuable tool for studying the transport and fate of sulfur compounds in the environment. Its chemical similarity to its non-deuterated counterpart, dimethyl sulfone, and other related sulfur compounds, allows it to be used as a tracer in various environmental systems.

Tracer for Sulfur Compounds in Environmental Systems

Dimethyl sulfone is a degradation product of dimethyl sulfide (DMS), a significant volatile organic sulfur compound primarily produced in marine environments. nih.gov The flux of DMS from the oceans to the atmosphere plays a role in the global sulfur cycle and climate regulation. copernicus.orgubc.ca By using deuterated forms of DMS and its precursors, such as D6-DMSP (dimethylsulfoniopropionate) and 13C-DMSO, researchers can track the intricate pathways of sulfur transformation in marine ecosystems. copernicus.orgplos.org

For instance, in studies of first-year sea ice melt ponds in the Arctic, isotopically labeled D6-DMSP and 13C-DMSO were used to demonstrate the de novo biological production of DMS in these environments. copernicus.org These tracer experiments helped to quantify the rates of DMS production and consumption, revealing that these melt ponds can be a significant reservoir of DMS. copernicus.org

The use of deuterated internal standards, such as DMS-d6, provides high accuracy and precision in the determination of DMS and its precursor DMSP in seawater. researchgate.net This is crucial for accurately assessing the spatial and temporal variations in the concentrations of these compounds and their impact on the global sulfur cycle. researchgate.net

Methodologies for Assessing Environmental Transport Pathways

Assessing the environmental transport of compounds like dimethyl sulfone involves a combination of field sampling and laboratory analysis. Solid-phase extraction (SPE) is a common technique used to isolate and concentrate analytes from environmental samples like water or soil. lcms.cz In this method, the sample is passed through a cartridge containing a sorbent that retains the analytes of interest, which can then be eluted with a strong solvent for analysis. lcms.cz

For analyzing volatile sulfur compounds, specialized techniques are employed. For example, a method for determining DMS and DMSP in seawater utilizes deuterated internal standards (DMS-d6 and DMSP-d6) with gas chromatography-mass spectrometry (GC-MS) analysis. copernicus.orgresearchgate.net This approach allows for the sensitive and accurate quantification of these compounds even at low concentrations. researchgate.net

The following table summarizes methodologies used in environmental transport studies of sulfur compounds:

Table 3: Methodologies in Environmental Transport and Fate Studies

Methodology Description Application Reference
Isotopic Tracer Studies Use of isotopically labeled compounds (e.g., D6-DMSP, 13C-DMSO) to track transformation pathways. Quantifying DMS production and consumption in marine environments. copernicus.orgplos.org
Deuterated Internal Standards Use of deuterated compounds (e.g., DMS-d6) for accurate quantification in analytical methods. High-precision measurement of DMS and DMSP in seawater. researchgate.net
Solid-Phase Extraction (SPE) A sample preparation technique to isolate and concentrate analytes from complex matrices. Extraction of organic compounds from environmental samples. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) An analytical technique for separating and identifying volatile compounds. Quantification of DMS and its isotopologues in environmental samples. copernicus.orgresearchgate.net

Theoretical and Computational Investigations Involving Dimethyl Sulfone D6

Computational Modeling of Molecular Interactions

Computational modeling of dimethyl sulfone-d6 primarily revolves around understanding its intramolecular and intermolecular interactions. A key aspect of this is the development of accurate force fields, which are essential for simulating its behavior. Vibrational analysis through infrared and Raman spectroscopy, coupled with quantum mechanical calculations, forms the foundation for refining these models.

A detailed vibrational assignment for both dimethyl sulfone and this compound has been undertaken to understand their fundamental frequencies. researchgate.net Early investigations revealed that a simple Urey-Bradley force field was insufficient to accurately reproduce the observed vibrational frequencies. researchgate.net This led to the proposal of a modified Urey-Bradley force field, which included additional constants to better align the calculated and experimental frequencies. researchgate.net Such force fields are critical for modeling the C-H···O interactions that are dominant in the crystal packing of dimethyl sulfone. researchgate.net

Further computational work has involved ab initio calculations to study the formation of complexes, for instance, between dimethyl sulfone and water. These calculations help to elucidate the nature of hydrogen bonding and other non-covalent interactions involving the sulfonyl group. researchgate.net For this compound, these models are adapted to account for the mass difference of deuterium (B1214612), which influences the vibrational modes of the methyl groups.

Simulation of Solvent Effects on Molecular Conformations

While specific studies detailing the simulation of solvent effects on the molecular conformation of solutes in this compound are not widely documented, the principles of such investigations are well-established in computational chemistry. The use of a deuterated solvent like this compound in simulations would be aimed at understanding how its specific properties—polarity, hydrogen bond accepting capability, and molecular shape—influence the conformational landscape of a dissolved molecule.

The development of a rigid five-site united atom model for dimethyl sulfone, compatible with the GROMOS force field, is a step toward enabling such simulations. researchgate.net Although this model was primarily tested for aqueous mixtures, its parameterization based on liquid density and heat of vaporization provides a basis for its use in more complex systems. researchgate.net It was noted that interaction parameters for the sulfoxide (B87167) oxygen in DMSO are not directly transferable to the sulfonyl oxygen in dimethyl sulfone, highlighting the need for specific parameterization. researchgate.net

Simulations would typically involve placing a solute molecule in a box of explicit this compound molecules and calculating the potential energy of the system as the solute's conformation is varied. This allows for the identification of the most stable conformers in that specific solvent environment and an understanding of the solvent's role in stabilizing certain structures through intermolecular interactions.

Molecular Dynamics Simulations for Structural Insights

Molecular dynamics (MD) simulations provide a powerful tool for gaining structural insights into condensed-phase systems, including liquid this compound. These simulations model the atomic motions of a system over time, offering a dynamic picture of molecular structure and interactions. A prerequisite for accurate MD simulations is a well-parameterized force field. A rigid five-site united atom model has been developed for dimethyl sulfone for use with the GROMOS force field, which can be adapted for its deuterated analogue. researchgate.net

MD simulations can reveal details about the local structure of the liquid, such as radial distribution functions which describe the probability of finding one molecule at a certain distance from another. For this compound, simulations can elucidate the motional modes of the molecule, such as the 180° flipping motion around its C2 symmetry axis and the rapid, three-site jumps of the deuterated methyl groups. researchgate.net These dynamic processes are crucial for understanding the macroscopic properties of the substance.

The structural data obtained from MD simulations can be compared with experimental data from techniques like neutron or X-ray diffraction to validate the computational model.

Examination of Solvent-Solute Interaction Dynamics

For instance, in a simulation of a peptide dissolved in this compound, one could monitor the interactions between the sulfonyl group of the solvent and the peptide backbone or side chains. The strong dipole moment of dimethyl sulfone would lead to significant electrostatic interactions. The deuteration of the methyl groups would subtly influence the weaker C-D···O interactions compared to C-H···O interactions in non-deuterated dimethyl sulfone.

While specific research on the solvent-solute dynamics of this compound is limited, the computational methodologies are well-developed. The development of effective force fields for dimethyl sulfone is a critical step that enables the future exploration of these complex dynamic processes. researchgate.net

Biological Research Applications of Dimethyl Sulfone D6

Influence on Cellular Functions and Viability

Dimethyl sulfone-d6, and its non-deuterated counterpart dimethyl sulfoxide (B87167) (DMSO), can influence a range of cellular functions and viability. While high concentrations of DMSO can be cytotoxic, lower concentrations have been observed to sometimes stimulate cell growth. wikipedia.orgplos.org Studies on human apical papilla cells showed that DMSO concentrations of 0.1% and 0.5% did not significantly reduce cell viability, whereas a 1% concentration showed cytotoxicity after 72 hours. nih.gov In cardiomyoblasts, DMSO2-d6 has been noted to affect cellular functions like respiration rates and viability.

The impact of these compounds on cell viability is concentration and time-dependent. For instance, in human fibroblasts, DMSO concentrations above 3% were found to be cytotoxic. mdpi.com Similarly, in H9c2 cardiomyoblasts and MCF-7 breast cancer cells, varying concentrations of DMSO had different effects on cell viability over a six-day treatment period. researchgate.net

Biochemical Interactions with Biological Macromolecules

This compound and related compounds are known to interact with biological macromolecules, including proteins and lipids. DMSO can alter the hydrogen bond structure of water, which in turn affects its interactions with biomolecules at interfaces, such as the lipid-water interface. researchgate.net These interactions are complex and not yet fully understood. researchgate.net

The interaction of DMSO with proteins can lead to structural changes and even aggregation. researchgate.netnih.gov It can also interact with serum proteins and other macromolecules within cells. researchgate.net The deuterated form, DMSO-d6, is particularly useful in studying these interactions using NMR spectroscopy.

Effects on Enzymatic Activity and Kinetics

The presence of dimethyl sulfoxide (DMSO) in experimental systems can influence enzymatic activity and kinetics. It has been reported to both activate and inhibit enzyme activity. nih.govnih.gov For example, DMSO acts as a competitive inhibitor for the reduction of L-idose by aldose reductase but shows mixed-type inhibition for the reduction of HNE. nih.gov However, it showed no effect on the reduction of 3-glutathionyl-4-hydroxynonanal or D-galactose catalyzed by the same enzyme. nih.gov

In the context of enzymatic synthesis, the addition of DMSO as a co-solvent in the synthesis of D-glucose-based surfactants using Aspergillus niger lipase (B570770) was found to increase yields but at the cost of reduced selectivity. mdpi.comresearchgate.net Furthermore, studies on sulfurtransferases have shown that DMSO can alter their activity in Caco-2 cells. nih.gov

Table 1: Effect of DMSO on the Activity of Aldose Reductase with Different Substrates

SubstrateType of InhibitionKi (mM)Ki' (mM)
L-idoseCompetitive235 ± 17-
HNEMixed266 ± 7378 ± 24
3-glutathionyl-4-hydroxynonanalNo effect--
D-galactoseNo effect--

Data sourced from a study on the effects of DMSO on aldose reductase inhibition. nih.gov

Gene Expression Modulation Studies

Dimethyl sulfoxide (DMSO) has been shown to modulate gene expression in various cell types. mdpi.comajol.info In bovine embryos, DMSO influenced gene expression in a stage-specific manner, affecting genes crucial for apoptosis, growth, and survival. ajol.info For example, in early development, it led to the overexpression of the pro-apoptotic gene BAX and downregulation of the anti-apoptotic gene BCL2. ajol.info

In human fibroblasts, treatment with 0.05% v/v DMSO resulted in the differential expression of hundreds of genes at various time points. mdpi.com Studies on mesenchymal stem cells have indicated that methylsulfonylmethane (MSM), a related compound, modulates the expression of genes related to chondrogenic and osteogenic differentiation, such as SOX9 and SP7. d-nb.info Furthermore, nonsteroidal anti-inflammatory drugs dissolved in DMSO have been shown to modulate the mRNA expression of inflammatory proteins in oral squamous cell carcinoma cell lines. iiarjournals.org The experimental cancer drug sudemycin D6, when delivered with DMSO, was also found to alter alternative splicing of pre-messenger RNA in human blood lymphocytes. researchgate.net

Table 2: DMSO-Induced Changes in Gene Expression in Early Bovine Embryos

GeneFunctionEffect of DMSO Treatment
BAXPro-apoptoticUpregulated
BCL2Anti-apoptoticDownregulated
GDF9Growth and survivalAltered expression
IGF1Growth and survivalAltered expression

Based on findings from a study on bovine embryogenesis. ajol.info

Protein Studies

This compound and its non-deuterated form are extensively used in protein studies, particularly in the context of NMR spectroscopy.

Investigation of Structural Properties of Proteins and Amino Acids

DMSO-d6 is a valuable solvent for studying the structural properties of proteins and amino acids using NMR. It can be used to denature proteins, allowing for the study of residual structures and dynamics in the unfolded state. nih.gov For instance, multinuclear NMR experiments using DMSO-d6 as a denaturant have been employed to investigate the early folding events of the Dynein Light Chain protein (DLC8). nih.gov The ability of DMSO to dissolve a wide range of biomolecules makes it suitable for such structural investigations. smolecule.com

Protein Folding Studies via 2H NMR

Deuterium (B1214612) (2H) NMR spectroscopy is a powerful technique for studying protein folding and dynamics, and this compound plays a crucial role in these studies. While dimethyl sulfoxide-d6 (DMSO-d6) has been used to study protein folding, this compound can provide cleaner spectra for tracking metabolites.

The use of 2H NMR, often in combination with isotopic labeling, allows researchers to probe the dynamics of specific sites within a protein. researchgate.net For example, 2H NMR has been used to study the dynamics of amyloid-β fibrils, providing insights into conformational exchanges and the rigidity of different protein regions. researchgate.net The DMSO-quenched hydrogen/deuterium (H/D) exchange method, coupled with 2D NMR, is another important application for studying protein structure, stability, and folding intermediates. nih.gov In this method, replacing the H/D exchange buffer with an aprotic DMSO solution effectively quenches the exchange reaction, allowing for detailed NMR analysis. nih.gov

Analysis of Protein Turnover and Interactions

A thorough review of scientific literature indicates that this compound (also known as deuterated methylsulfonylmethane or MSM-d6) is not utilized as a primary tool or labeling agent for the direct, large-scale analysis of protein turnover or protein-protein interactions. While stable isotope labeling is a cornerstone of proteomics for studying these dynamics, the specific application of this compound for this purpose is not documented in available research.

The primary applications of this compound in a biological or chemical context are in other specialized areas:

Internal Standard for Mass Spectrometry: this compound is well-documented as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. Its role is to enable the precise quantification of its non-deuterated counterpart, Methylsulfonylmethane (MSM), in biological matrices such as human plasma. longdom.org In these studies, a known quantity of MSM-d6 is added to a sample, and the ratio of the MS/MS signal of MSM to MSM-d6 allows for accurate concentration determination. longdom.org

Model Compound in NMR Spectroscopy: In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, this compound serves as a model compound. researchgate.netresearchgate.netnih.gov Researchers use it to develop and test new NMR techniques for studying molecular dynamics, such as conformational exchange processes. researchgate.net These methods, once validated on a well-understood compound like this compound, can then be applied to more complex biological macromolecules like proteins to probe their structure and function. researchgate.netresearchgate.net

While general statements exist that stable isotope-labeled compounds are used for protein turnover studies, the specific examples provided in the literature point towards the use of isotopically labeled amino acids (as in SILAC) or chemical labeling reagents like deuterated formaldehyde, rather than this compound. There is no evidence to suggest it is incorporated into proteins or used as a probe to monitor interaction events directly.

Due to the lack of specific research findings for this application, no data tables on protein turnover or interaction studies using this compound can be generated.

Quality Control and Reference Material Applications

Utilization as a Certified Reference Material (CRM)

Dimethyl sulfone-d6 is utilized as a Certified Reference Material (CRM), a highly characterized and traceable substance used to calibrate instruments and validate analytical methods. fujifilm.comfishersci.cafishersci.com As a CRM, it is produced and certified under stringent international standards, such as ISO/IEC 17025 and ISO 17034, ensuring its purity and the accuracy of its certified properties. fishersci.cafishersci.comscientificlabs.co.uk This certification provides a direct link to the International System of Units (SI) through a primary reference material from a National Metrology Institute (NMI). fishersci.cafishersci.comscientificlabs.co.uk

The availability of this compound as a CRM is crucial for laboratories that require the highest level of accuracy and traceability in their measurements. It is often supplied with a certificate of analysis that details its certified content, associated uncertainty, and expiry date. fishersci.cafishersci.com

Standards for Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique for determining the concentration and purity of substances. The accuracy of qNMR measurements relies heavily on the use of high-purity internal standards. This compound is widely recognized as an excellent internal standard for ¹H-qNMR. fujifilm.comscientificlabs.co.ukbipm.orgukisotope.comd-nb.info

Several key characteristics make this compound an ideal qNMR standard:

Simple Signal Pattern: It produces a single, sharp singlet in the ¹H-NMR spectrum, which simplifies integration and reduces the chance of signal overlap with the analyte. bipm.org

Chemical Stability: It is a stable, non-hygroscopic, and non-volatile solid, which minimizes errors associated with handling and storage. d-nb.info

Solubility: It is soluble in a variety of common deuterated solvents used in NMR, including DMSO-d6, D₂O, CD₃OD, and CDCl₃. bipm.org

Chemical Shift: Its resonance appears in a region of the spectrum that is often free from other signals.

Due to these properties, this compound is recommended as a suitable internal standard for qNMR analysis in polar organic solvents like acetonitrile-d3, acetone-d6, and DMF-d7. bipm.orgbipm.org It is often included in suites of qNMR internal standard reference materials. bipm.org The use of this compound as an internal standard in qNMR allows for the accurate determination of the purity of other organic compounds with low measurement uncertainty. d-nb.info

Table 1: Indicative ¹H-NMR Properties of Dimethyl Sulfone in Various Solvents Data is indicative and may vary based on experimental conditions.

SolventqNMR Signal (ppm)Integration Range (ppm)T1 (s)Residual Solvent (ppm)
D₂O3.12.9 – 3.34-54.8
DMSO-d63.12.9 – 3.33-42.5
Source: bipm.org

Validation of Deuterated Compound Purity and Structural Integrity in Research Settings

The use of deuterated compounds is widespread in modern research, particularly in fields that utilize NMR spectroscopy for structural elucidation and metabolic studies. tcichemicals.comtcichemicals.comcarlroth.com Ensuring the purity and structural integrity of these deuterated compounds is paramount for obtaining reliable and reproducible experimental results.

Confirmation through NMR and Mass Spectrometry Techniques

The purity and structural integrity of this compound itself, as well as other deuterated compounds, are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. armar-europa.deresearchgate.net

NMR Spectroscopy: ¹H-NMR is used to determine the isotopic enrichment of the deuterated compound by quantifying any residual proton signals. armar-europa.dezeotope.commerckmillipore.commerckmillipore.com The absence or significant reduction of signals in the ¹H spectrum where protons would normally appear confirms a high degree of deuteration. tcichemicals.comtcichemicals.com ¹³C-NMR can also provide information about the carbon skeleton of the molecule.

Mass Spectrometry: MS is employed to confirm the molecular weight of the deuterated compound. The observed molecular weight will be higher than its non-deuterated counterpart due to the presence of deuterium (B1214612) atoms, providing direct evidence of successful deuteration. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this purpose. armar-europa.de

Methodological Approaches to Minimize Sample Degradation

The stability of deuterated compounds like this compound is crucial for their use as standards and in research applications. While generally stable, certain precautions should be taken to prevent degradation.

Minimizing Moisture Exposure: Deuterated compounds can be hygroscopic, meaning they can absorb moisture from the atmosphere. This can be problematic as the presence of water can introduce an interfering signal in the ¹H-NMR spectrum. wikipedia.org Therefore, it is best practice to handle these compounds in a dry environment, such as a glove box, and to store them in tightly sealed containers. carlroth.com

Temperature Control: Although this compound is thermally stable, some deuterated compounds can be sensitive to heat. biochromato.com For sample recovery from solvents like DMSO, which has a high boiling point, techniques like cryodesiccation (freeze-drying) after dilution with water are preferred over high-temperature evaporation to prevent thermal degradation of the sample. wikipedia.orgbiochromato.com

Avoiding Chemical Reactions: Care must be taken to ensure that the deuterated compound does not react with the solvent or other components in the sample mixture. For instance, Dimethyl sulfone can decompose at its boiling point, and this decomposition can be catalyzed by acids and bases at even lower temperatures. wikipedia.org It is also known to have explosive reactions with acyl chlorides. wikipedia.org When using this compound as an internal standard, it is important to ensure it is inert with respect to the analyte under the experimental conditions. ukisotope.com For some applications, filtration, acidification, and refrigeration of samples may be necessary to ensure stability over time. researchgate.net

Emerging Research Frontiers and Future Challenges for Dimethyl Sulfone D6

Exploration of Novel Applications in Green Chemistry and Biotechnology

The principles of green chemistry, which focus on designing environmentally benign chemical products and processes, are increasingly being applied to the synthesis and use of deuterated compounds. Dimethyl sulfone-d6 is finding new roles in this area due to its potential as a green solvent and its applications in biotechnology.

In the realm of green chemistry, researchers are exploring the use of this compound and its precursor, Dimethyl sulfoxide-d6 (DMSO-d6), in environmentally friendly synthetic methods. For instance, DMSO-d6 has been utilized as a deuterium (B1214612) source in base-promoted, metal-free deuteration reactions, offering a cost-effective and ecological approach to isotopic labeling. acs.org One study highlighted a heterogeneous photo-Fenton-like method to activate DMSO and DMSO-d6 for the C-H functionalization of (iso)quinoliniums under ambient conditions, presenting a practical and safer alternative to conventional methods. rsc.org The cost-effectiveness and environmentally sustainable properties of DMSO have led to its wide application in various green organic syntheses and transformations. researchgate.net

In biotechnology, the application of deuterated compounds is expanding. This compound serves as a valuable tracer in metabolic studies, allowing researchers to follow the biochemical pathways of sulfur-containing compounds. Its use in studying biological processes, such as protein folding and enzyme activity, is also being investigated. smolecule.com The ability of its precursor, DMSO-d6, to dissolve a wide range of biomolecules with relatively low toxicity makes it a suitable medium for such studies. smolecule.com

Integration with Advanced NMR Technologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation, and deuterated solvents are essential for its application. This compound, with its high isotopic purity, is particularly valuable in advanced NMR studies.

The primary advantage of using this compound in NMR is the elimination of proton-derived background noise, which allows for clearer and more precise analysis of the target molecules. This is crucial for high-resolution NMR, where minimal signal interference is required. While its precursor, DMSO-d6, is widely used, this compound is preferred for its inertness, as DMSO-d6 can sometimes participate in redox reactions, potentially altering the sample.

The integration of this compound with advanced NMR techniques, such as two-dimensional NMR (2D-NMR) and studies of molecular dynamics, is an active area of research. sigmaaldrich.com These advanced methods provide deeper insights into molecular structure, conformation, and interactions. For example, DMSO-d6 has been employed in 2D NOESY experiments to investigate the spatial structure of molecules in various media. sigmaaldrich.com Furthermore, it has been instrumental in studying the conformational properties of peptides and the interactions within metal-peptide complexes, which are vital for understanding their bioactive conformations.

Development of Highly Efficient and Regioselective Deuteration Methods

The synthesis of this compound and other deuterated compounds with high isotopic purity and regioselectivity is a significant challenge. The development of efficient and precise deuteration methods is crucial for expanding their applications.

One common method for producing deuterated compounds is through hydrogen-deuterium exchange. For instance, deuterated DMSO is synthesized by heating DMSO in heavy water (D2O) with a basic catalyst. wikipedia.org However, this reaction often requires multiple cycles to achieve high levels of deuteration. wikipedia.org The synthesis of this compound itself can be achieved through the oxidation of DMSO-d6.

Current research focuses on developing more efficient and selective deuteration methods. This includes the use of transition metal catalysts to facilitate deuterium labeling. For example, ruthenium-catalyzed deuteration of alcohols using D2O has been explored. google.com Base-catalyzed hydrogen-deuterium exchange is another simple and effective method for introducing deuterium at specific positions in a molecule. mdpi.com Researchers have also developed methods for the regioselective deuteration of various organic molecules, such as indoles, using DMSO-d6 as the deuterium source. researchgate.net The ability to control the exact position of deuterium atoms within a molecule is critical for mechanistic studies and for synthesizing precisely labeled internal standards for quantitative analysis. mdpi.com

Q & A

Q. Q. How should researchers report uncertainties in thermodynamic data (e.g., ΔvapH) for dimethyl sulfone-d6?

  • Methodological Answer : Use error propagation models to calculate uncertainties from repeated DSC/TGA trials. Report confidence intervals (e.g., 95% CI) and reference instrument calibration certificates. Disclose potential biases (e.g., hygroscopicity) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.